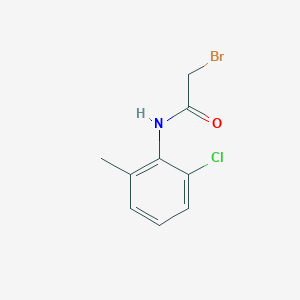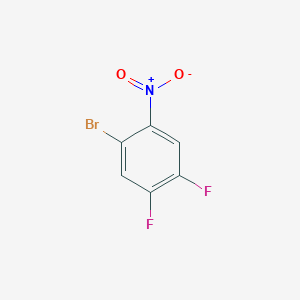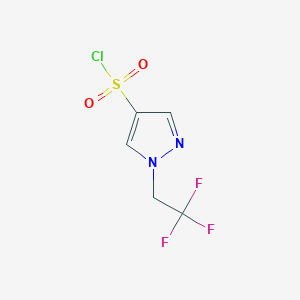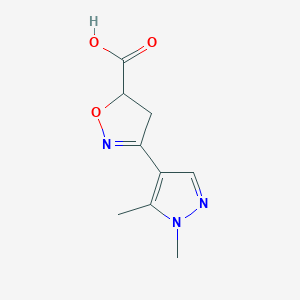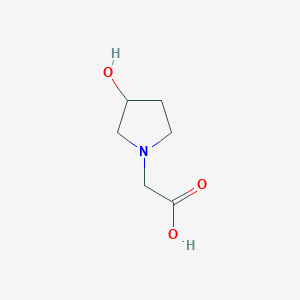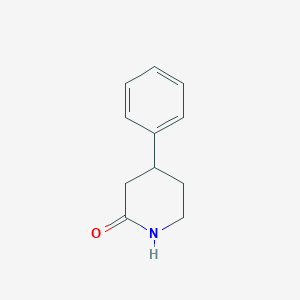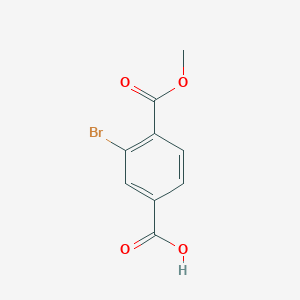
3-Bromo-4-(methoxycarbonyl)benzoic acid
概要
説明
3-Bromo-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a methoxycarbonyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of pharmaceuticals and other organic compounds .
科学的研究の応用
3-Bromo-4-(methoxycarbonyl)benzoic acid is used in various scientific research applications, including:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of therapeutic compounds, such as SGLT2 inhibitors used in diabetes treatment.
Organic Synthesis: It is used in the synthesis of complex organic molecules, including retinoid X receptor-selective agonists.
Material Science: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Safety and Hazards
While specific safety and hazard information for 3-Bromo-4-(methoxycarbonyl)benzoic acid is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
将来の方向性
生化学分析
Biochemical Properties
3-Bromo-4-(methoxycarbonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the synthesis and biological evaluation of retinoid X receptor-selective agonists . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s bromine atom and methoxycarbonyl group are key to its binding affinity and specificity. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, impacting the health and viability of the animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s metabolism can lead to the production of intermediate compounds, which may have their own biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and function. For example, it may accumulate in certain organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches the appropriate site of action within the cell. The compound’s activity can be modulated by its localization, as it may interact with different biomolecules in different cellular compartments .
準備方法
The synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid typically involves several steps:
Nitration: The starting material, dimethyl terephthalate, undergoes nitration to introduce a nitro group.
Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.
Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.
Esterification: The amino compound is esterified to introduce the methoxycarbonyl group.
Bromination: The ester is brominated to introduce the bromine atom at the desired position.
Diazotization: Finally, the amino group is converted to a diazonium salt, which is then hydrolyzed to form the desired this compound
Industrial production methods often involve scaling up these reactions to produce the compound in larger quantities, ensuring high yield and purity.
化学反応の分析
3-Bromo-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis and esterification, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 3-Bromo-4-(methoxycarbonyl)benzoic acid depends on its specific application. In pharmaceutical synthesis, it acts as a building block for more complex molecules. The bromine atom and methoxycarbonyl group provide reactive sites for further chemical modifications, allowing the compound to participate in various reactions that lead to the formation of the desired therapeutic agents .
類似化合物との比較
3-Bromo-4-(methoxycarbonyl)benzoic acid can be compared with similar compounds, such as:
4-Bromo-3-methoxybenzoic acid: This compound has the bromine and methoxy groups in different positions, leading to different reactivity and applications.
Methyl 4-(bromomethyl)benzoate: This compound has a bromomethyl group instead of a bromine atom, which affects its reactivity and the types of reactions it can undergo.
Methyl 3-bromo-4-methoxybenzoate: This compound has a similar structure but with a methoxy group instead of a methoxycarbonyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it suitable for particular synthetic applications.
特性
IUPAC Name |
3-bromo-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGOZXACDNCTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595474 | |
| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264272-63-1 | |
| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)
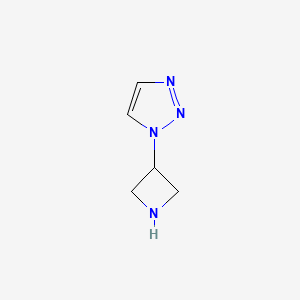
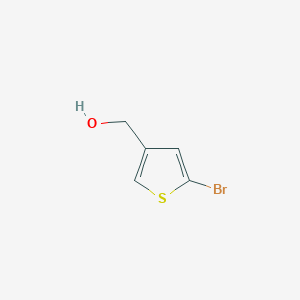
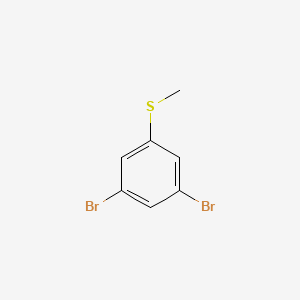
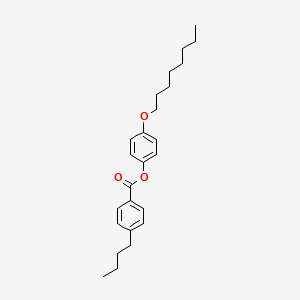

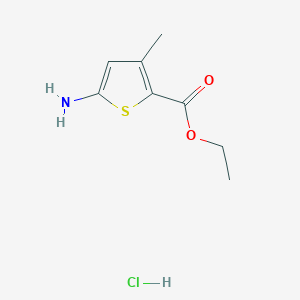
![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)
